molecular formula C16H30N4S B12560685 1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane CAS No. 144397-82-0

1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane

Katalognummer: B12560685
CAS-Nummer: 144397-82-0
Molekulargewicht: 310.5 g/mol
InChI-Schlüssel: OVKFLWPFAYFDJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane is a complex organic compound that features a thiophene ring attached to a tetraazacyclotetradecane backbone. Thiophene is a five-membered aromatic ring containing sulfur, known for its stability and electronic properties. The tetraazacyclotetradecane structure is a macrocyclic compound containing four nitrogen atoms, which can act as ligands in coordination chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, acids like sulfuric acid or hydrochloric acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Halogenated thiophene derivatives.

Wirkmechanismus

The mechanism of action of 1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can lead to the formation of stable complexes that can interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-[2-(Thiophen-2-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane: Similar structure but with the thiophene ring attached at a different position.

    1-[2-(Furan-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane: Contains a furan ring instead of a thiophene ring.

    1-[2-(Pyrrole-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane: Contains a pyrrole ring instead of a thiophene ring.

Uniqueness

1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and stability. This makes it particularly useful in applications requiring robust and stable compounds, such as in materials science and coordination chemistry .

Eigenschaften

CAS-Nummer

144397-82-0

Molekularformel

C16H30N4S

Molekulargewicht

310.5 g/mol

IUPAC-Name

1-(2-thiophen-3-ylethyl)-1,4,8,11-tetrazacyclotetradecane

InChI

InChI=1S/C16H30N4S/c1-5-17-8-9-18-7-2-11-20(13-10-19-6-1)12-3-16-4-14-21-15-16/h4,14-15,17-19H,1-3,5-13H2

InChI-Schlüssel

OVKFLWPFAYFDJY-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCNCCCN(CCNC1)CCC2=CSC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.